molecular formula C15H19N7 B12245254 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-4-amine

Cat. No.: B12245254
M. Wt: 297.36 g/mol
InChI Key: OUVIXCVDFHXZKW-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-4-amine is a complex organic compound featuring both pyrazole and imidazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole and imidazole intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethylpyrazole with appropriate alkylating agents under controlled conditions . The imidazole ring is often prepared via the cyclization of glyoxal with ammonia and formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated products.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-4-amine stands out due to its dual heterocyclic structure, which imparts unique chemical and biological properties. This duality allows it to interact with multiple molecular targets, making it a versatile compound in various research applications.

Properties

Molecular Formula

C15H19N7

Molecular Weight

297.36 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(3-imidazol-1-ylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C15H19N7/c1-12-8-13(2)22(20-12)15-9-14(18-10-19-15)17-4-3-6-21-7-5-16-11-21/h5,7-11H,3-4,6H2,1-2H3,(H,17,18,19)

InChI Key

OUVIXCVDFHXZKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCCN3C=CN=C3)C

Origin of Product

United States

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